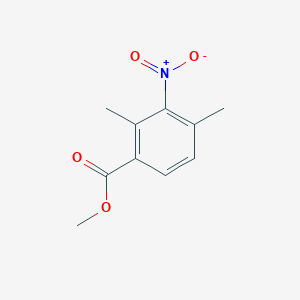

Methyl 2,4-dimethyl-3-nitrobenzoate

Description

Methyl 2,4-dimethyl-3-nitrobenzoate: is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the third position and two methyl groups at the second and fourth positions. This compound is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

methyl 2,4-dimethyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-4-5-8(10(12)15-3)7(2)9(6)11(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUYMIMLCZOBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration of Methyl 2,4-dimethylbenzoate: The synthesis of Methyl 2,4-dimethyl-3-nitrobenzoate can be achieved by nitrating Methyl 2,4-dimethylbenzoate.

Industrial Production Methods: Industrially, the compound can be synthesized using similar nitration methods, but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Methyl 2,4-dimethyl-3-nitrobenzoate can undergo reduction reactions to form Methyl 3-amino-2,4-dimethylbenzoate.

Substitution: The nitro group in Methyl 2,4-dimethyl-3-nitrobenzoate can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst, iron filings with hydrochloric acid.

Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed:

Reduction: Methyl 3-amino-2,4-dimethylbenzoate.

Substitution: Halogenated derivatives of Methyl 2,4-dimethyl-3-nitrobenzoate.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

Methyl 2,4-dimethyl-3-nitrobenzoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the pharmaceutical industry. For example, it can be transformed into other benzoate derivatives through various chemical reactions such as reduction and substitution .

Reactivity and Derivatives

The compound can undergo several reactions:

- Reduction : The nitro group can be reduced to an amine, which is a common transformation in organic synthesis.

- Substitution : The methyl groups can be substituted with other functional groups, allowing for the creation of diverse chemical entities.

Biological Applications

Pharmacological Studies

Methyl 2,4-dimethyl-3-nitrobenzoate has been investigated for its potential biological activity. Its structure allows it to interact with various biomolecules, making it a candidate for drug development. Research has focused on its pharmacophoric properties and how modifications to its structure can enhance biological activity .

Cosmetic Formulations

This compound is also explored in cosmetic formulations due to its properties as a potential film former and emulsifier. The safety and stability of cosmetic products containing this compound are evaluated under stringent regulations to ensure consumer safety .

Industrial Applications

Specialty Chemicals Production

In industrial settings, methyl 2,4-dimethyl-3-nitrobenzoate is utilized in the production of specialty chemicals. Its unique chemical properties make it suitable for applications that require specific reactivity or stability under various conditions .

Case Study 1: Synthesis of Pharmaceuticals

A notable application of methyl 2,4-dimethyl-3-nitrobenzoate is in the synthesis of lenalidomide, a drug used in the treatment of multiple myeloma. The compound acts as a precursor that undergoes further reactions to yield the active pharmaceutical ingredient .

Case Study 2: Cosmetic Formulation

In a study evaluating the effectiveness of new cosmetic formulations containing methyl 2,4-dimethyl-3-nitrobenzoate, researchers found that it improved product stability and user satisfaction due to its film-forming properties. The formulations were subjected to rigorous testing to assess their efficacy and safety before market release .

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethyl-3-nitrobenzoate involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to various biological effects, including cytotoxicity and modulation of enzyme activity .

Comparison with Similar Compounds

Methyl 3-nitrobenzoate: Similar structure but lacks the additional methyl groups at the second and fourth positions.

Methyl 2,4-dimethylbenzoate: Similar structure but lacks the nitro group at the third position.

Methyl 3-amino-2,4-dimethylbenzoate: The amino derivative formed by the reduction of Methyl 2,4-dimethyl-3-nitrobenzoate.

Uniqueness: Methyl 2,4-dimethyl-3-nitrobenzoate is unique due to the presence of both nitro and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Biological Activity

Methyl 2,4-dimethyl-3-nitrobenzoate is an organic compound with significant biological activity, primarily due to its nitro group, which allows it to interact with various biological systems. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁N₁O₄

- Molecular Weight : 209.20 g/mol

- Structural Features : The compound features a benzene ring substituted with two methyl groups at the 2 and 4 positions and a nitro group at the 3 position. This configuration is crucial for its biological activity.

The biological activity of Methyl 2,4-dimethyl-3-nitrobenzoate can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates, which can interact with cellular components such as proteins and nucleic acids, leading to cytotoxic effects.

- Enzyme Modulation : It has been shown to modulate the activity of various enzymes, potentially affecting metabolic pathways within cells.

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Research has demonstrated that Methyl 2,4-dimethyl-3-nitrobenzoate possesses antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound showed significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Notably, it exhibited activity against HIV-1 variants in cytoprotection assays, indicating its potential role as an antiviral agent .

Study on Cytotoxicity

A study conducted on the cytotoxic effects of Methyl 2,4-dimethyl-3-nitrobenzoate on MT-4 cells (a T-cell line) revealed that the compound significantly inhibited cell proliferation at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM, highlighting its potential for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of Methyl 2,4-dimethyl-3-nitrobenzoate was explored in a series of experiments that modified substituents on the benzene ring. These modifications often enhanced or diminished biological activity, providing insights into how structural changes can impact efficacy .

| Substituent Position | Biological Activity (IC50 µM) |

|---|---|

| 2-Methyl | 20 |

| 4-Methyl | 15 |

| Nitro (at position 3) | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.